molecular formula C25H37N5O4 B14051548 tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Katalognummer: B14051548
Molekulargewicht: 471.6 g/mol
InChI-Schlüssel: YXAANMIYXOBWGQ-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an azepane ring, and a benzimidazole moiety, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the piperidine moiety, and the final coupling with the azepane ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
  • Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C25H37N5O4

Molekulargewicht

471.6 g/mol

IUPAC-Name

tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate

InChI

InChI=1S/C25H37N5O4/c1-17(31)28-14-11-19(12-15-28)33-21-10-7-9-20-22(21)30(23(26)27-20)18-8-5-6-13-29(16-18)24(32)34-25(2,3)4/h7,9-10,18-19H,5-6,8,11-16H2,1-4H3,(H2,26,27)/t18-/m1/s1

InChI-Schlüssel

YXAANMIYXOBWGQ-GOSISDBHSA-N

Isomerische SMILES

CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C

Kanonische SMILES

CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)C4CCCCN(C4)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.